N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
CAS No.: 864939-26-4
Cat. No.: VC4909738
Molecular Formula: C25H20N4O3S2
Molecular Weight: 488.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864939-26-4 |
|---|---|
| Molecular Formula | C25H20N4O3S2 |
| Molecular Weight | 488.58 |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30) |
| Standard InChI Key | KDRDFNZDDLMWPP-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three primary structural motifs:
-
Benzamide Core: A 4-substituted benzamide group provides a planar aromatic system capable of π-π stacking interactions with biological targets.
-
Thiazole Ring: A 1,3-thiazole moiety substituted at the 4-position with a 4-cyanophenyl group introduces heterocyclic rigidity and electron-withdrawing characteristics .
-
Sulfamoyl Group: The N-ethyl-N-phenylsulfamoyl moiety at the benzamide's para position enhances solubility and modulates electronic properties via its sulfonamide linkage.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₀N₄O₃S₂ | |
| Molecular Weight | 488.58 g/mol | |
| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide | |
| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Spectroscopic Characterization
-
FTIR: Peaks at 1380 cm⁻¹ (S=O stretching) and 2220 cm⁻¹ (C≡N stretch) confirm sulfonamide and nitrile functionalities .
-
NMR: ¹H NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (ethyl group) align with the expected structure .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves a multi-step strategy:
-
Thiazole Ring Formation: Hantzsch thiazole synthesis condenses α-chloroketones with thioamides under acidic conditions to yield the 4-(4-cyanophenyl)thiazole intermediate.
-
Sulfamoylation: Reaction of 4-aminobenzenesulfonamide with ethyl phenylcarbamate introduces the sulfamoyl group .
-
Amide Coupling: EDCI-mediated coupling between the sulfamoylbenzoyl chloride and the thiazole-2-amine completes the assembly.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | HCl (cat.), EtOH, 80°C, 8 hr | 82% |
| Sulfamoylation | SOCl₂, DMF, 0°C → RT, 12 hr | 75% |
| Amide coupling | EDCI, DCM, RT, 24 hr | 68% |
Industrial Scalability
Continuous flow reactors optimize exothermic steps (e.g., sulfamoylation), reducing reaction times from 12 hr to 2 hr while maintaining 70% yield. Purification via recrystallization from ethanol/water achieves >98% purity.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in H₂SO₄ oxidizes the thiazole’s sulfur to sulfoxide (R₁S(O)R₂).
-
Reduction: NaBH₄ selectively reduces the cyanophenyl group to an aminomethyl moiety without affecting the sulfonamide.
Substitution Reactions
Electrophilic aromatic substitution at the benzamide’s meta position introduces halogen atoms (e.g., Br₂/FeBr₃ yields 3-bromo derivatives) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
-
Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
-
Gram-negative bacteria: MIC = 16 µg/mL against Escherichia coli.
The sulfamoyl group disrupts dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Table 3: Comparative Anticancer Activity
| Compound | IC₅₀ (MCF7) | Target Affinity |
|---|---|---|
| Parent compound | 12 µM | EGFR: -9.2 kcal/mol |
| 4-Cyanophenylthiazole | 45 µM | EGFR: -6.8 kcal/mol |
| N-Ethylsulfamoylbenzamide | >100 µM | No significant binding |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead structure for:
-
Kinase Inhibitors: Structural analogs show promise in targeting BRAF V600E mutants .
-
Antibiotic Adjuvants: Synergizes with β-lactams against MRSA by weakening cell-wall integrity.
Material Science
Incorporation into polyimide matrices enhances thermal stability (T₅% = 320°C vs. 280°C for unmodified polymer).
Comparison with Structural Analogs
Key Derivatives
-
N-[4-(2,4-Difluorophenyl)thiazol-2-yl] analog: Reduced anticancer activity (IC₅₀ = 28 µM) due to weaker π-π stacking.
-
4-Phenoxybenzamide variant: Improved solubility but lower antimicrobial potency (MIC = 32 µg/mL) .
Structural Uniqueness
The simultaneous presence of sulfamoyl, cyanophenyl, and thiazole groups creates a synergistic effect absent in simpler analogs, as shown in Table 3.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume